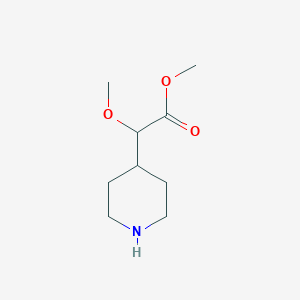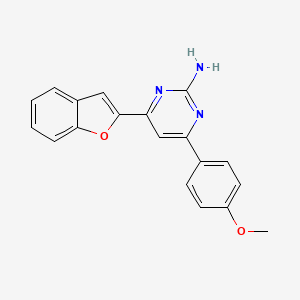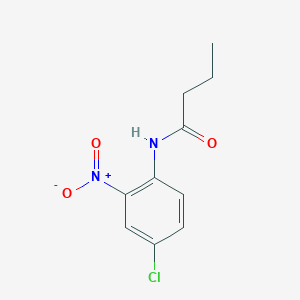
methyl 2-methoxy-2-piperidin-4-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula “methyl 2-methoxy-2-piperidin-4-ylacetate” is a chemical entity represented by its SMILES notation. This notation is a simplified way to describe the structure of a molecule using short ASCII strings. The compound is characterized by a pyridine ring substituted with a methoxycarbonyl group and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of a pyridine derivative. One common method is the reaction of pyridine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form a carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Pyridine-3-carboxylic acid.
Reduction: Pyridine-3-methanol.
Substitution: Nitro-pyridine derivatives or halogenated pyridines.
Aplicaciones Científicas De Investigación
The compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with enzymes or receptors, modulating their activity. The ester functional group can also undergo hydrolysis, releasing the active pyridine derivative, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carboxylic acid: Similar structure but lacks the ester functional group.
Pyridine-3-methanol: Similar structure but has an alcohol group instead of an ester.
Methyl nicotinate: Another ester derivative of pyridine but with a different substitution pattern.
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of both the ester and methoxycarbonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
874365-43-2 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 |
Nombre IUPAC |
methyl 2-methoxy-2-piperidin-4-ylacetate |
InChI |
InChI=1S/C9H17NO3/c1-12-8(9(11)13-2)7-3-5-10-6-4-7/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
ISGDQKXBYIDBQO-UHFFFAOYSA-N |
SMILES |
COC(C1CCNCC1)C(=O)OC |
SMILES canónico |
COC(C1CCNCC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone](/img/structure/B1660972.png)
![N-(3-Methoxypropyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B1660973.png)


![N-(3-chlorophenyl)-2-[(3-cyano-6-phenylpyridin-2-yl)thio]acetamide](/img/structure/B1660977.png)

![3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B1660979.png)

![{[3-Oxo-6-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]oxy}acetic acid](/img/structure/B1660981.png)

